molecular formula C10H14ClFN2O B3031168 5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride CAS No. 1774897-18-5

5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride

Cat. No.: B3031168
CAS No.: 1774897-18-5
M. Wt: 232.68
InChI Key: OQWIXBSNEJHIOX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride, also known as JNJ-63533054, is a novel and potent inhibitor of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that plays a crucial role in the regulation of p53, a tumor suppressor protein. Inhibition of the MDM2-p53 interaction can lead to the activation of the p53 pathway, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.

Scientific Research Applications

Synthesis of Key Intermediates

5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride has been a significant compound in the synthesis of key intermediates in pharmaceutical research. For instance, it has been involved in the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a vital intermediate for creating potent deoxycytidine kinase inhibitors. This synthesis offers an economical alternative to traditional methods, demonstrating the compound's utility in streamlining pharmaceutical manufacturing processes (Zhang et al., 2009).

Corrosion Inhibition

The compound has also been studied for its potential applications in corrosion inhibition. Piperidine derivatives, including those related to this compound, have been investigated for their efficiency in protecting iron against corrosion. Molecular dynamics simulations and quantum chemical calculations suggest that these compounds could be effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).

Molecular Interaction Studies

The compound has been a subject of interest in studies focused on molecular interactions and drug design. It has been included in docking and quantitative structure–activity relationship (QSAR) studies for understanding the interaction of various compounds with biological targets like c-Met kinase. These studies are vital for the rational design of new drugs with improved efficacy and reduced side effects (Caballero et al., 2011).

Synthesis of Heterocycles

This compound is also relevant in the synthesis of diverse heterocycles, which are fundamental structures in many bioactive molecules. Research has demonstrated the compound's role in generating fluorinated nitrogen heterocycles, a class of compounds with significant applications in pharmaceuticals, material science, and agrochemicals (Simonneau et al., 2011).

Safety and Hazards

Safety measures for handling 5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride include avoiding contact with skin and keeping the compound away from heat, sparks, open flames, and hot surfaces . In case of accidental exposure, it is recommended to remove the person to fresh air, rinse the skin or eyes with water, and seek medical advice if necessary .

Properties

IUPAC Name

5-fluoro-2-piperidin-3-yloxypyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h3-4,6,9,12H,1-2,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWIXBSNEJHIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774897-18-5
Record name Pyridine, 5-fluoro-2-(3-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1774897-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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